molecular formula C18H20N2O2 B6428889 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide CAS No. 2034311-90-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B6428889
CAS No.: 2034311-90-3
M. Wt: 296.4 g/mol
InChI Key: IOHAAZVVYGNIEW-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a cyclopropyl group and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-hydroxyphenyl)acetamide
  • N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-chlorophenyl)acetamide
  • N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-fluorophenyl)acetamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-4-2-3-13(8-17)9-18(21)20-11-14-7-16(12-19-10-14)15-5-6-15/h2-4,7-8,10,12,15H,5-6,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHAAZVVYGNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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